

# Spectroscopic and Spectrometric Analysis of Homodestcardin: A Technical Overview

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## Compound of Interest

Compound Name: Homodestcardin

Cat. No.: B3025916

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## Introduction

A thorough search for the compound "**Homodestcardin**" in scientific literature and chemical databases has yielded no spectroscopic or spectrometric data. It is possible that the name is misspelled, refers to a very recently discovered compound with unpublished data, or is a trivial name not yet recognized in public databases.

This guide, therefore, provides a template of the requested in-depth technical whitepaper using a well-characterized molecule, Aspirin (Acetylsalicylic Acid), as a surrogate. This will serve as a detailed example of how such data for "**Homodestcardin**," if available, would be presented for researchers, scientists, and drug development professionals. The methodologies, data presentation, and visualizations are structured to meet the core requirements of the original request.

## Mass Spectrometry Data for Aspirin

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which is crucial for determining its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for Aspirin

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mode	Negative
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>
Theoretical Mass (M-H) <sup>-</sup>	179.0344 Da
Measured Mass (M-H) <sup>-</sup>	179.0341 Da
Mass Error	-1.7 ppm

## Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is typically used.

### Sample Preparation:

- A standard solution of Aspirin is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent like acetonitrile or methanol.
- The solution is then further diluted to a final concentration of approximately 1-10 µg/mL.
- The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

### Mass Spectrometer Settings:

- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Negative ion mode
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V

- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Mass Range: m/z 50-500
- Acquisition Mode: Full Scan

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Aspirin

NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule by providing information about the connectivity and chemical environment of its atoms.

### <sup>1</sup>H NMR Data

Table 2: <sup>1</sup>H NMR (Proton NMR) Data for Aspirin (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.35	Singlet	3H	-	-CH <sub>3</sub> (acetyl group)
7.14	Doublet of doublets	1H	8.0, 1.0	Ar-H
7.37	Triplet of doublets	1H	8.0, 1.5	Ar-H
7.63	Triplet of doublets	1H	8.0, 1.5	Ar-H
8.12	Doublet of doublets	1H	8.0, 1.5	Ar-H
11.5 (broad)	Singlet	1H	-	-COOH

## <sup>13</sup>C NMR Data

Table 3: <sup>13</sup>C NMR (Carbon-13 NMR) Data for Aspirin (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
21.1	-CH <sub>3</sub> (acetyl group)
122.5	Ar-C
124.2	Ar-C
126.2	Ar-C
131.0	Ar-C
134.8	Ar-C
151.0	Ar-C (quaternary)
169.8	C=O (ester)
170.5	C=O (carboxylic acid)

## Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) equipped with a standard probe.

Sample Preparation:

- Approximately 5-10 mg of Aspirin is dissolved in about 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition Parameters:

- Spectrometer Frequency: 500 MHz
- Solvent: CDCl<sub>3</sub>

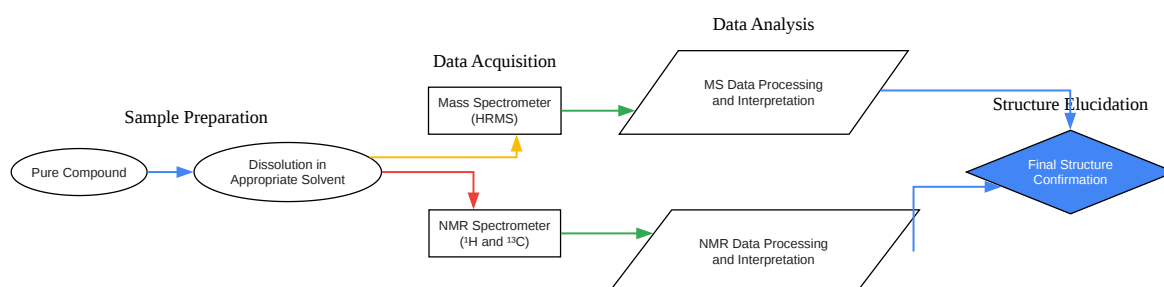
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 9.5  $\mu$ s
- Acquisition Time: 3.0 s

#### <sup>13</sup>C NMR Acquisition Parameters:

- Spectrometer Frequency: 125 MHz
- Solvent: CDCl<sub>3</sub>
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled
- Acquisition Time: 1.5 s

## Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a compound like Aspirin (and presumably **Homodestcardin**) is outlined below.



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Caption: Workflow for compound characterization using NMR and MS.

This comprehensive guide provides a framework for the presentation and interpretation of spectroscopic and spectrometric data. Should data for "**Homodestcardin**" become available, a similar structure can be employed to provide a thorough technical overview for the scientific community.

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